Cas no 2877692-03-8 (4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride)

4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride is a chiral piperidine derivative featuring a pyridine moiety linked via an ether bond to the (3S)-piperidin-3-ylmethyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its stereospecific (S)-configuration is critical for selective interactions in receptor binding or enzyme inhibition studies. The compound’s structural features, including the basic piperidine nitrogen and pyridine ring, suggest potential utility as a building block in medicinal chemistry, particularly for targeting central nervous system (CNS) or GPCR-related pathways. The high purity and well-defined stereochemistry ensure reproducibility in research and development contexts.
4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride structure
2877692-03-8 structure
Product Name:4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride
CAS No:2877692-03-8
MF:C11H18Cl2N2O
MW:265.179420948029
CID:5318876
PubChem ID:165431298
Update Time:2025-11-07

4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride
    • F1919-6827
    • AKOS040854207
    • 2877692-03-8
    • Pyridine, 4-[(3S)-3-piperidinylmethoxy]-, hydrochloride (1:2)
    • Inchi: 1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H/t10-;;/m0../s1
    • InChI Key: MFTQHWATOWSHOU-XRIOVQLTSA-N
    • SMILES: C1=NC=CC(OC[C@H]2CCCNC2)=C1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 264.0796186g/mol
  • Monoisotopic Mass: 264.0796186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2Ų

4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride Pricemore >>

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Additional information on 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride

4-{[(3S)-Piperidin-3-yl]methoxy}pyridine Dihydrochloride: A Comprehensive Overview

The compound 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride, identified by the CAS number 2877692-03-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a methoxy group, which is further connected to a piperidine moiety. The stereochemistry at the piperidine nitrogen is specified as (3S), indicating a specific spatial arrangement that may influence its biological activity.

Recent studies have highlighted the importance of 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing new therapeutic agents. The pyridine ring, a six-membered aromatic structure with one nitrogen atom, contributes to the molecule's stability and reactivity. The methoxy group attached to the pyridine ring enhances its solubility and bioavailability, making it an attractive candidate for drug delivery systems.

The piperidine moiety, a six-membered saturated ring with one nitrogen atom, adds complexity to the molecule's structure. Piperidine derivatives are known for their ability to form hydrogen bonds, which can enhance their interaction with biological targets such as enzymes or receptors. The (3S) configuration of the piperidine nitrogen introduces chirality into the molecule, potentially leading to enantioselective interactions in biological systems.

In terms of synthesis, 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride can be prepared through various routes, including nucleophilic substitution and coupling reactions. Recent advancements in asymmetric synthesis have enabled the selective formation of the (3S) stereoisomer, ensuring high enantiomeric purity. This is crucial for pharmacological studies, where stereochemistry can significantly impact efficacy and toxicity profiles.

Pharmacological evaluations of this compound have revealed promising results in preclinical models. Studies suggest that it may exhibit activity against certain enzymes or receptors associated with diseases such as cancer or neurodegenerative disorders. The dihydrochloride salt form enhances its stability and solubility, facilitating its use in experimental settings.

From an analytical standpoint, the compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into its molecular structure and purity, ensuring quality control during synthesis and formulation.

In conclusion, 4-{[(3S)-piperidin-3-yl]methoxy}pyridine dihydrochloride represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic methodology and pharmacological evaluation, positions it as a promising candidate for future drug development efforts.

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